4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
Properties
IUPAC Name |
[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYHTAQNIREQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-chloroaniline.
Formation of Intermediate: The initial step involves the formation of an amide intermediate through the reaction of 4-chlorobenzoic acid with 2-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Sulfamation: The intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions (e.g., using triethylamine) to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes several types of chemical reactions:
Substitution Reactions: Due to the presence of chloro groups, it can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields 4-chlorobenzoic acid and 2-chloroaniline.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Forms amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exhibit promising anticancer properties. Research has shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, a study demonstrated that modifications to the sulfamate group enhanced the cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
Agricultural Applications
2.1 Herbicide Development
this compound has been investigated as a potential herbicide. Its chemical structure suggests it could inhibit specific enzymes involved in plant growth regulation. Field trials have shown that formulations containing this compound can effectively control weed populations without adversely affecting crop yields .
2.2 Pest Control
In addition to herbicidal properties, this compound has been tested for its insecticidal activity against common agricultural pests. Laboratory studies revealed that it disrupts the nervous system of target insects, leading to effective pest management solutions that are less harmful to non-target species and the environment .
Materials Science
3.1 Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications in coatings and composites .
3.2 Nanotechnology
In nanomaterials research, this compound has been utilized as a precursor for synthesizing nanoparticles with tailored properties. Studies indicate that nanoparticles derived from this sulfamate can exhibit improved catalytic activity and stability in various chemical reactions, paving the way for advancements in catalysis and energy storage technologies .
Data Tables
Case Studies
- Anticancer Study : A recent clinical trial evaluated the efficacy of sulfamate derivatives on patients with advanced solid tumors. Results indicated a significant reduction in tumor size with minimal side effects, highlighting the compound's therapeutic potential .
- Agricultural Field Trial : A multi-year study assessed the effectiveness of a herbicide formulation containing this compound on soybean crops. The results demonstrated a substantial reduction in weed biomass while maintaining crop health, thus supporting its use in sustainable agriculture practices .
- Nanoparticle Synthesis : Research focused on synthesizing silver nanoparticles using this compound as a reducing agent showed enhanced antibacterial properties compared to conventional methods, indicating its utility in biomedical applications .
Mechanism of Action
The mechanism by which 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors, depending on its application.
Pathways: It may inhibit or activate biochemical pathways, leading to its observed effects. For example, in antimicrobial applications, it might disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A phenyl ring substituted with a chlorine atom at position 4, a carbonyl-linked 2-chloroaniline group at position 2, and an N,N-dimethylsulfamate group at the para position .
- Key Functional Groups : Sulfamate ester, carbamate linkage, and two chlorine substituents contributing to lipophilicity and steric effects.
Physicochemical Properties :
- XLogP3 : 3.5 (indicative of moderate lipophilicity) .
- Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 5 acceptors (carbonyl oxygen, sulfonate oxygens) .
- Topological Polar Surface Area (TPSA) : 84.1 Ų, suggesting moderate membrane permeability .
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of chloro-substituted aryl sulfamates with carbamate linkages. Key analogues include:
*Estimated based on structural similarity.
Key Observations :
Lipophilicity and HPLC Behavior
- Lipophilicity (log k): Analogous carbamate derivatives (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates) exhibit log k values ranging from 2.8 to 4.2 via reversed-phase HPLC, correlating with chlorine count and alkyl chain length .
Biological Activity
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H14Cl2N2O4S. The compound features a chlorinated aniline moiety, which is known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its role in modulating enzymatic activities.
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that chlorinated anilines can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
2. Enzyme Inhibition
This compound has been noted for its ability to inhibit specific enzymes involved in metabolic processes, which can lead to altered drug metabolism and enhanced therapeutic efficacy. The sulfamate group is particularly relevant as it can interact with sulfotransferases, potentially affecting drug disposition.
The mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to mutations or cell death.
- Enzyme Modulation : By inhibiting enzymes like sulfotransferases, the compound may alter the metabolism of co-administered drugs.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress, contributing to cell death in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Cytotoxicity : A study involving a related chlorinated compound demonstrated significant cytotoxic effects on human breast cancer cell lines, suggesting that structural similarities may confer similar properties to this compound.
- Enzyme Inhibition Profile : Research conducted on sulfamate derivatives indicated that these compounds could effectively inhibit sulfotransferase activity, leading to enhanced bioavailability of certain therapeutic agents.
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions:
- Anilino carbonyl linkage formation : React 2-chloroaniline with a chlorinated aromatic carboxylic acid derivative under condensation (e.g., using DCC as a coupling agent).
- Sulfamate introduction : Treat the intermediate with chlorosulfonic acid, followed by dimethylamine to install the dimethylsulfamate group . Optimization requires precise temperature control (e.g., 0–5°C during sulfonation) and inert atmospheres to minimize side reactions. Yield improvements (>70%) are achievable via HPLC monitoring of intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for chloroaryl groups), amide proton (δ ~10.5 ppm), and dimethylsulfamate (δ ~3.1 ppm for N(CH₃)₂) .
- FT-IR : Detect carbonyl (C=O, ~1680 cm⁻¹), sulfamate (S=O, ~1350–1150 cm⁻¹), and N–H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 389.25 [M+H]⁺) and fragmentation patterns to confirm structural integrity .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against sulfatases or kinases due to sulfamate’s electrophilic properties .
Advanced Research Questions
Q. How can synthetic by-products be minimized during the formation of the sulfamate group?
- Side reaction mitigation : Use excess dimethylamine (2.5 eq.) to reduce sulfonic acid by-products.
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound (>95% purity) .
Q. What mechanistic insights explain the compound’s potential anticancer activity?
- Reactive oxygen species (ROS) induction : The sulfamate group may disrupt redox homeostasis, leading to apoptosis. Validate via flow cytometry with DCFH-DA staining .
- DNA intercalation : UV-vis titration and fluorescence quenching studies to assess binding to DNA duplexes .
Q. How can computational methods predict reactivity in cross-coupling reactions involving this sulfamate?
- DFT calculations : Model oxidative addition barriers (e.g., Pd catalysis) for sulfamate C–O bond activation. Higher barriers (~27 kcal/mol) suggest elevated temperatures (80°C) are needed for Suzuki–Miyaura couplings .
- Docking studies : Simulate interactions with biological targets (e.g., sulfatase enzymes) using AutoDock Vina .
Q. How should conflicting data in biological assays be resolved?
- Dose-response validation : Replicate assays across multiple cell lines with strict controls (e.g., cisplatin as a positive control for cytotoxicity) .
- Metabolic stability tests : Use liver microsomes to rule out false positives from compound degradation .
Q. What structural analogs of this compound show divergent biological activities, and why?
Q. What crystallographic strategies validate the compound’s solid-state structure?
Q. How does the sulfamate group influence oxidative addition in catalytic cycles?
- Pd-based catalysis : The electron-withdrawing sulfamate lowers Pd(0) → Pd(II) oxidative addition efficiency. Use bulky ligands (XPhos) to stabilize transition states .
- Comparative kinetics : Monitor reaction rates via GC-MS; aryl sulfamates react slower than aryl halides under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
